molecular formula C14H16N4O3S B5649784 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B5649784
M. Wt: 320.37 g/mol
InChI Key: MGHPUZVGTIZFEH-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and methyl groups, and an acetamide moiety linked to a phenyl ring with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring is synthesized by the condensation of a β-diketone with hydrazine or its derivatives under acidic or basic conditions. For instance, 3,5-dimethyl-4-nitro-1H-pyrazole can be prepared by reacting 3,5-dimethyl-1-phenylpyrazole with nitric acid.

  • Acetamide Formation: : The acetamide moiety is introduced by reacting the pyrazole derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine.

  • Substitution with Methylsulfanylphenyl Group: : The final step involves the nucleophilic substitution reaction where the acetamide derivative is reacted with 2-(methylsulfanyl)phenylamine under suitable conditions, such as heating in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group in the pyrazole ring can undergo reduction to form amino derivatives under catalytic hydrogenation or using reducing agents like tin(II) chloride.

  • Reduction: : The compound can be reduced to form various derivatives, such as the reduction of the nitro group to an amine using hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Alkyl halides, sodium hydride.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used as a probe to study enzyme interactions and as a ligand in the development of metal complexes for catalytic applications.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules. The methylsulfanyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole core but lacks the acetamide and methylsulfanylphenyl groups.

    2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetamide: Similar structure but without the nitro and methylsulfanyl substituents.

    N-(2-Methylsulfanylphenyl)acetamide: Contains the acetamide and methylsulfanylphenyl groups but lacks the pyrazole ring.

Uniqueness

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, pyrazole ring, and methylsulfanylphenyl moiety allows for diverse interactions and reactivity, making it a versatile compound in various research applications.

Properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-9-14(18(20)21)10(2)17(16-9)8-13(19)15-11-6-4-5-7-12(11)22-3/h4-7H,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHPUZVGTIZFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2SC)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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